molecular formula C18H18F2N6 B6457674 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2549003-53-2

4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No.: B6457674
CAS No.: 2549003-53-2
M. Wt: 356.4 g/mol
InChI Key: PXGPLZZOYDBFDU-UHFFFAOYSA-N
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Description

4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core linked to a piperazine ring, which is further substituted with a difluoromethyl group and a methylpyrimidinyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative reacts with piperazine under controlled conditions.

    Substitution with Pyrimidinyl Group: The final step involves the introduction of the 6-(difluoromethyl)-2-methylpyrimidin-4-yl group. This can be achieved through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group or other reduced forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine and quinazoline rings, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. It could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, infectious diseases, or neurological disorders.

Industry

Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules. Its unique properties may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The difluoromethyl and pyrimidinyl groups may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[6-(fluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline
  • 4-{4-[6-(chloromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline
  • 4-{4-[6-(bromomethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline

Uniqueness

Compared to similar compounds, 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is unique due to the presence of the difluoromethyl group. This group can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving selectivity for specific targets. These attributes make it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6/c1-12-23-15(17(19)20)10-16(24-12)25-6-8-26(9-7-25)18-13-4-2-3-5-14(13)21-11-22-18/h2-5,10-11,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLZZOYDBFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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